2-Ethyl-5-methoxyisonicotinic acid
Description
2-Ethyl-5-methoxyisonicotinic acid is a substituted pyridine derivative featuring a carboxylic acid group at position 4, an ethyl substituent at position 2, and a methoxy group at position 5 (isonicotinic acid framework). This compound belongs to the class of 6-membered heterocycles, which are critical in medicinal chemistry and material science due to their diverse reactivity and biological relevance .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-ethyl-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-6-4-7(9(11)12)8(13-2)5-10-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
ZSNGGIKWOPYNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxyisonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the oxidation of 2-methyl-5-ethylpyridine using permanganate, which can yield nicotinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Key methods include:
-
Alcohol + Acid Catalyst : Heating with ethanol in concentrated sulfuric acid at reflux (60–80°C) produces ethyl 2-ethyl-5-methoxyisonicotinate.
-
Orthoester-Mediated Esterification : Trimethylorthoformate in methanol with sulfuric acid facilitates ester formation at milder temperatures (25–40°C) .
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.
Amidation and Salt Formation
The acid reacts with amines or bases to form derivatives:
-
Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with ammonia or primary amines to yield amides.
-
Neutralization : Reaction with NaOH or KOH generates water-soluble sodium/potassium salts .
Example :
Electrophilic Aromatic Substitution
The pyridine ring’s electron-rich 4-position undergoes substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group.
-
Chlorination : PCl₅ or POCl₃ at 80–100°C substitutes hydrogen with chlorine .
Regioselectivity : Methoxy and ethyl groups direct electrophiles to the para position relative to the carboxylic acid.
Functional Group Interconversion
Methoxy Group Demethylation :
-
BBr₃ in dichloromethane (-20°C to 0°C) cleaves the methoxy group to a hydroxyl.
Ethyl Group Oxidation :
-
KMnO₄/H₂SO₄ oxidizes the ethyl substituent to a carboxylic acid under reflux.
Acylation and Nucleophilic Reactions
The carboxylic acid participates in mixed anhydride or active ester formation:
-
Acylimidazole Intermediate : Reacts with 1,1′-carbonyldiimidazole (CDI) in DMSO to form an acylimidazole, enabling peptide coupling .
-
Nucleophilic Displacement : Methoxy group substitution with thiols or amines under basic conditions .
Thermal and Catalytic Degradation
Pyrolysis studies reveal decarboxylation at >200°C, forming 2-ethyl-5-methoxypyridine . Transition-state calculations (CBS-QB3 level) predict a barrier of 45–50 kcal/mol for this process .
Biological Reactivity
-
Enzyme Inhibition : Acts as a noncompetitive inhibitor of cytochrome P450 enzymes (e.g., CYP1A2) via coordination to heme iron .
-
Metal Chelation : Forms complexes with divalent cations (e.g., Cu²⁺, Fe²⁺), altering redox activity.
This compound’s versatility in organic synthesis and bioactivity modulation underscores its importance in medicinal chemistry. Further studies should explore its stereoelectronic effects and applications in targeted drug design.
Scientific Research Applications
2-Ethyl-5-methoxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The table below compares 2-ethyl-5-methoxyisonicotinic acid with key analogs based on substituent positions, molecular formulas, and commercial availability:
Key Observations:
- Substituent Effects: The ethyl group at position 2 in this compound introduces steric bulk and lipophilicity compared to the smaller methoxy group in 2-methoxyisonicotinic acid. This may reduce aqueous solubility but enhance membrane permeability in biological systems.
- Positional Isomerism :
Physicochemical and Functional Properties
- Solubility and Lipophilicity :
The ethyl group in this compound likely reduces polarity compared to 2-methoxyisonicotinic acid, as alkyl chains enhance lipophilicity. This property is critical for drug candidates targeting intracellular pathways.
Commercial and Research Relevance
- 2-Methoxyisonicotinic acid is commercially available and used as a precursor in heterocyclic synthesis, with documented applications in coordination chemistry .
- 5-Methylnicotinic acid esters are explored for their metabolic stability; esterification at position 3 may slow hydrolysis compared to free carboxylic acids .
Biological Activity
2-Ethyl-5-methoxyisonicotinic acid is a derivative of isonicotinic acid, which has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 207.23 g/mol
- IUPAC Name : 2-Ethyl-5-methoxy-1-pyridinecarboxylic acid
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study evaluating various analogs, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.12 µg/mL against drug-resistant strains of M. tuberculosis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.12 | M. tuberculosis |
| Bedaquiline | 0.08 | M. tuberculosis |
This suggests that the compound could serve as a potential lead in the development of new anti-tuberculosis drugs.
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity was assessed using ELISA assays, where concentrations of cytokines were significantly reduced upon treatment with the compound .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro tests on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. For instance, in human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Chemical Research highlighted the effectiveness of various isonicotinic acid derivatives, including this compound, against drug-resistant M. tuberculosis. The study utilized both in vitro and in vivo models to establish efficacy and safety profiles . -
Case Study on Anti-inflammatory Effects :
Another research article focused on the anti-inflammatory properties of this compound, demonstrating its ability to modulate immune responses in macrophage cells through NF-kB pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
